Vasonatrin Peptide VNP
Description
Contextualization of Natriuretic Peptides (NPs) in Cardiovascular Biology
ANP and BNP are primarily produced by the heart in response to myocardial stretch and are known for their potent diuretic, natriuretic (sodium excretion), and vasodilatory effects. nih.govahajournals.org CNP, on the other hand, is mainly produced by endothelial cells and exhibits strong venodilating properties but has minimal impact on sodium excretion. nih.govresearchgate.net The diverse physiological actions of these naturally occurring peptides have made them a focal point in understanding and developing therapies for cardiovascular diseases. nih.gov
Rationale for the Design of Chimeric Natriuretic Peptides
While native NPs have shown therapeutic promise, their clinical application can be limited by factors such as rapid degradation and a less-than-ideal combination of effects for specific conditions. cdnsciencepub.com This has led researchers to explore the creation of "designer" or chimeric natriuretic peptides. cdnsciencepub.comnih.gov The primary goal of designing these synthetic molecules is to combine the most desirable properties of different native NPs into a single peptide, potentially enhancing therapeutic efficacy while minimizing unwanted side effects. nih.gov By strategically fusing specific structural elements from different NPs, scientists aim to create novel compounds with optimized biological activity. nih.gov
Genesis and Definition of Vasonatrin Peptide (VNP) as a Synthetic Chimera
Vasonatrin Peptide (VNP) is a prime example of a chimeric natriuretic peptide. researchgate.netmedchemexpress.comnih.govnih.gov It is a synthetically created 27-amino acid peptide that was engineered by combining structural components of both ANP and CNP. researchgate.netnih.govnih.gov Specifically, VNP incorporates the 22-amino acid ring structure of CNP and the five-amino acid C-terminal tail of ANP. researchgate.netnih.gov This unique design was hypothesized to create a peptide that would possess the beneficial venodilating actions of CNP along with the natriuretic properties of ANP. researchgate.net
Historical Perspective of VNP Research and Initial Characterization
The initial research and characterization of VNP were first reported in 1993. researchgate.netnih.gov This seminal study detailed the cardiovascular and renal actions of the newly synthesized peptide. researchgate.netnih.govnih.gov The in vitro and in vivo experiments demonstrated that VNP indeed possessed the venodilating actions characteristic of CNP and the natriuretic effects of ANP. researchgate.netnih.gov Furthermore, the initial characterization revealed that VNP also had unique arterial vasodilating properties that were not observed with either ANP or CNP alone. researchgate.netnih.gov
Scope and Significance of VNP in Pre-clinical Research Paradigms
Since its initial development, VNP has been the subject of various pre-clinical studies to explore its potential therapeutic applications. This research has spanned several areas of cardiovascular and related biology. For instance, studies have investigated the effects of VNP on myocardial ischemia-reperfusion injury, particularly in the context of diabetes, where it was found to be protective. medchemexpress.commedchemexpress.com Other pre-clinical research has explored its role in regulating adipokines, such as adiponectin and interleukin-6, in fat cells. medchemexpress.comnih.gov Additionally, some studies have examined the neuroprotective effects of VNP. nih.gov The breadth of this pre-clinical research underscores the scientific interest in VNP as a potential multi-functional therapeutic agent.
Properties
Molecular Formula |
C₁₂₃H₁₉₈N₃₆O₃₆S₃ |
|---|---|
Molecular Weight |
2865.37 |
sequence |
One Letter Code: GLSKGCFGLKLDRIGSMSGLGCNSFRY (Disulfide bridge: Cys6-Cys22) |
Origin of Product |
United States |
Molecular Architecture and Receptor Interactions of Vasonatrin Peptide
Structural Design of VNP: Fusion of Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP) Elements
Vasonatrin Peptide is a novel 27-amino acid peptide that represents a sophisticated fusion of structural components from Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP). researchgate.netresearchgate.netscispace.com Its design incorporates the 22-amino acid sequence of human CNP, which includes a 17-amino acid ring formed by a disulfide bond between two cysteine residues. researchgate.netglpbio.com This ring structure is a hallmark of the natriuretic peptide family and is crucial for biological activity.
Appended to this CNP core is the five-amino acid carboxy-terminus of human ANP. researchgate.netresearchgate.net This C-terminal tail is a key structural feature of ANP and is known to be important for its receptor binding and subsequent biological effects. frontiersin.org The precise amino acid sequence of VNP is Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr, with a disulfide bridge connecting the cysteine residues at positions 6 and 22. google.com This chimeric design effectively combines the vasorelaxant properties primarily associated with CNP with the natriuretic and diuretic actions characteristic of ANP. researchgate.netoup.com
Table 1: Structural Characteristics of Vasonatrin Peptide (VNP)
| Feature | Description |
| Total Amino Acids | 27 |
| Core Structure | 22-amino acid sequence of C-type Natriuretic Peptide (CNP) |
| C-Terminal Extension | 5-amino acid tail from Atrial Natriuretic Peptide (ANP) |
| Amino Acid Sequence | GLSKGCFGLKLDRIGSMSGLGCNSFRY |
| Disulfide Bridge | Between Cysteine-6 and Cysteine-22 |
| Molecular Formula | C124H198N36O36S3 |
| Molecular Weight | Approximately 2865.37 Da |
Data sourced from multiple biochemical suppliers and research articles. google.com
Natriuretic Peptide Receptor (NPR) Engagement by VNP
The biological effects of VNP are mediated through its interaction with the family of natriuretic peptide receptors. Its chimeric structure allows it to engage with multiple receptor subtypes, leading to a complex and unique downstream signaling profile.
Binding Affinity and Specificity for NPR-A and NPR-B
Research has demonstrated that Vasonatrin Peptide binds to both natriuretic peptide receptor-A (NPR-A) and natriuretic peptide receptor-B (NPR-B). researchgate.netphysiology.orguio.no NPR-A is the primary receptor for ANP and Brain Natriuretic Peptide (BNP), while NPR-B is the selective receptor for CNP. Molecular dynamics studies have been conducted to understand the binding characteristics of VNP to these receptors. These studies revealed that while VNP can bind to both receptors, it exhibits a preference for NPR-B. physiology.org
This preferential binding is supported by findings that show a 25% increase in the formation of hydrogen bonds between VNP and NPR-B compared to its interaction with NPR-A. researchgate.netphysiology.org Furthermore, the analysis of binding energies, including Van der Waals and electrostatic interactions, indicated a more favorable binding of VNP to NPR-B. researchgate.netphysiology.org This dual receptor engagement is a direct consequence of its hybrid structure, with the CNP-derived ring likely driving the interaction with NPR-B and the ANP-derived C-terminus contributing to its affinity for NPR-A.
Differential Receptor Activation Profiles of VNP
The engagement of both NPR-A and NPR-B by VNP leads to a differential activation profile that is distinct from its parent peptides. Upon binding, these receptors, which are particulate guanylate cyclases, catalyze the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. jacc.org
Studies using human embryonic kidney (HEK-293) cells transfected with either NPR-A or NPR-B have shown that VNP stimulates cGMP production through both receptors. physiology.org However, consistent with its preferential binding, the cGMP stimulation by VNP was found to be 11-fold higher in cells expressing NPR-B compared to those expressing NPR-A. researchgate.netphysiology.org This demonstrates a potent activation of the CNP signaling pathway, while still retaining the ability to activate the ANP pathway, albeit to a lesser extent. This dual activation profile underpins the combined venodilating (NPR-B mediated) and natriuretic (NPR-A mediated) effects of VNP. jacc.org
Table 2: Receptor Activation by Vasonatrin Peptide (VNP)
| Receptor | Relative cGMP Stimulation by VNP | Primary Endogenous Ligand | Associated Biological Actions |
| NPR-A | 1-fold | ANP, BNP | Natriuresis, Diuresis, Vasodilation |
| NPR-B | 11-fold higher than NPR-A | CNP | Venodilation, Antiproliferative effects |
Data based on a study comparing cGMP stimulation in NPR-A and NPR-B transfected HEK-293 cells. physiology.org
Influence of VNP on Natriuretic Peptide Clearance Receptor (NPR-C) Expression and Function
The natriuretic peptide system is also regulated by a clearance receptor, NPR-C, which binds and internalizes natriuretic peptides for lysosomal degradation, thereby removing them from circulation. oup.comuio.nojacc.org All natriuretic peptides, including ANP, BNP, and CNP, bind to NPR-C with high affinity. oup.com
Furthermore, in a study investigating the effects of VNP on hypoxia-induced pulmonary hypertension in rats, the expression of NPR-C mRNA in the right ventricle was assessed as part of the experimental protocol, indicating the relevance of this receptor in the context of VNP's actions. glpbio.com It has been speculated that VNP's interaction with the clearance receptor might contribute to its unique pharmacological profile by potentially displacing endogenous ANP and CNP, thereby potentiating their effects. researchgate.net However, detailed studies to fully elucidate the functional consequences of the VNP-NPR-C interaction are still needed.
Molecular Determinants of VNP's Unique Biological Actions
The unique biological actions of Vasonatrin Peptide, which include the venodilating properties of CNP, the natriuretic effects of ANP, and distinct arterial vasodilating actions not strongly associated with either parent peptide, are rooted in its molecular design and receptor engagement profile. researchgate.net
The key molecular determinants are:
The Chimeric Structure: The fusion of the CNP ring with the ANP C-terminus is the primary determinant. The CNP core provides potent venodilating and antiproliferative effects through strong NPR-B activation. jacc.org
The ANP C-Terminal Tail: This five-amino acid extension is crucial for the natriuretic and diuretic actions of VNP, which are mediated through the activation of NPR-A. researchgate.netfrontiersin.org The C-terminus is known to be critical for the receptor binding and stimulation of ANP. frontiersin.org
Dual Receptor Activation: The ability to activate both NPR-A and NPR-B allows VNP to elicit a broader spectrum of physiological responses than either ANP or CNP alone. The potent activation of NPR-B, combined with sufficient activation of NPR-A, results in a unique hemodynamic profile. physiology.orgjacc.org
Interaction with NPR-C: The binding of VNP to the clearance receptor influences its bioavailability and may modulate the levels of other endogenous natriuretic peptides. researchgate.net The mechanisms underlying the enhanced arterial vasodilation of VNP compared to its parent peptides are not fully understood but may be related to its unique receptor interaction profile or potential differences in its degradation pathway. frontiersin.org
Intracellular Signaling Pathways Mediated by Vasonatrin Peptide
Cyclic Guanosine (B1672433) Monophosphate (cGMP) Generation in Response to VNP Activation
The initiation of VNP's signaling cascade begins with its binding to specific cell surface receptors. VNP interacts with natriuretic peptide receptors (NPRs), which are members of the particulate guanylyl cyclase (pGC) family. cas.cz Specifically, VNP has been shown to stimulate both NPR-A and NPR-B. frontiersin.orgresearchgate.net While ANP and B-type natriuretic peptide (BNP) primarily bind to NPR-A, and CNP selectively binds to NPR-B, VNP's chimeric nature allows it to engage both receptor subtypes. cas.cznih.gov One study suggested that VNP might preferentially bind to NPR-B, as cGMP stimulation in NPR-B-transfected cells was significantly higher than in NPR-A-transfected cells. physiology.org
Upon binding of VNP to the extracellular domain of these receptors, a conformational change occurs, which activates the intracellular guanylyl cyclase domain. cas.cz This enzymatic domain catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. aginganddisease.org The result is a significant and rapid increase in the intracellular concentration of cGMP in target cells. nih.govmedchemexpress.comnih.gov This response has been observed in various cell types, including adipocytes, cardiomyocytes, and dopaminergic neurons. physiology.orgnih.govnih.gov
Research has demonstrated that VNP increases cGMP levels in a concentration-dependent manner. For instance, in H9c2 cardiomyocytes, VNP was shown to elevate intracellular cGMP concentrations across a range of molarities. physiology.org The crucial role of this step is highlighted by experiments using HS-142-1, a non-peptide antagonist of pGC-coupled natriuretic peptide receptors. Treatment with HS-142-1 effectively blocks the VNP-induced increase in cGMP and subsequent physiological effects, confirming that receptor binding and cGMP generation are indispensable upstream events in the VNP signaling pathway. cas.cznih.govnih.govnih.gov
Table 1: Effect of Vasonatrin Peptide (VNP) on Intracellular cGMP Concentration in H9c2 Cardiomyocytes
This table illustrates the concentration-dependent effect of VNP on the generation of cyclic guanosine monophosphate (cGMP) in a cardiomyocyte cell line. Data is based on findings from studies investigating VNP's cardioprotective mechanisms. physiology.org
| VNP Concentration (mol/L) | Intracellular cGMP Level (nmol/L) |
| 10⁻¹⁰ | Increased |
| 10⁻⁹ | Increased |
| 10⁻⁸ | 130 ± 9 |
| 10⁻⁷ | Increased |
| 10⁻⁶ | Increased |
Note: The study highlighted that the cGMP level at 10⁻⁸ mol/l VNP was similar to plasma cGMP levels observed in vivo under specific treatment conditions. physiology.org
Activation of cGMP-Dependent Protein Kinase (PKG) by VNP
The primary intracellular receptor and downstream effector for the cGMP generated by VNP is the cGMP-dependent protein kinase (PKG), a serine/threonine protein kinase. aginganddisease.orgmedchemexpress.com The elevation of intracellular cGMP levels leads to the activation of PKG. aginganddisease.org PKG exists as a dimer, and in its inactive state, a regulatory domain binds to and inhibits the catalytic domain. The binding of cGMP to the regulatory domain induces a conformational change that releases this inhibition, thereby activating the kinase's catalytic activity. nih.gov
The VNP signaling pathway relies heavily on this activation step. The activated PKG proceeds to phosphorylate specific serine and threonine residues on a multitude of target proteins within the cell, thereby altering their function and initiating a broad range of physiological responses. medchemexpress.com The essential role of PKG in mediating the effects of VNP has been consistently demonstrated through pharmacological inhibition studies. The use of specific PKG inhibitors, such as KT-5823, has been shown to abolish the cellular effects of VNP in various experimental models, including adipocytes, cardiomyocytes, hepatic stellate cells, and neurons. physiology.orgnih.govnih.govnih.gov Conversely, the effects of VNP can be mimicked by cell-permeable cGMP analogs like 8-bromo-cGMP (8-Br-cGMP), which directly activate PKG, further solidifying the linear VNP-cGMP-PKG signaling axis. physiology.orgnih.govmedchemexpress.comnih.gov
Downstream Signaling Cascades and Effector Molecules Modulated by VNP-cGMP-PKG Axis
The activation of PKG by the VNP-induced rise in cGMP triggers a cascade of downstream signaling events that ultimately dictate the cellular response. This axis regulates the expression and activity of numerous proteins and modulates complex cellular events.
The VNP-cGMP-PKG pathway exerts significant control over the function and synthesis of various key proteins.
Regulation of Adipokines: In mature adipocytes, VNP markedly enhances the mRNA expression and subsequent protein secretion of the anti-inflammatory adipokine, adiponectin. nih.govmedchemexpress.com Concurrently, it suppresses the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.govmedchemexpress.com These regulatory effects are mediated via the cGMP-PKG pathway. nih.gov
Inhibition of ER Stress Proteins: VNP plays a protective role in cells under stress by inhibiting the endoplasmic reticulum (ER) stress response. physiology.orgmedchemexpress.com Specifically, VNP treatment suppresses the expression of key ER stress markers, including the 78 kDa glucose-regulated protein (GRP78) and the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). physiology.orgmedchemexpress.commedchemexpress.com This effect was shown to be dependent on PKG activation. physiology.org
Modulation of Apoptotic Proteins: The pathway has direct anti-apoptotic effects by reducing the activity of effector caspases, such as caspase-3. physiology.orgmedchemexpress.com This inhibition of caspase-3 activity contributes to the increased cell survival observed in VNP-treated cells during injurious conditions like ischemia-reperfusion. physiology.org
Control of Cytoskeletal and Contractile Proteins: In dopaminergic neurons, VNP treatment attenuates the depolymerization of β-Tubulin III, preserving cytoskeletal integrity against neurotoxins. nih.gov In vascular smooth muscle, PKG activation leads to the phosphorylation of proteins that decrease intracellular calcium and/or reduce the sensitivity of the contractile machinery to calcium, such as the phosphorylation of large-conductance Ca2+-activated potassium (BKCa) channels, resulting in vasorelaxation. cas.czoup.com
Inhibition of Fibrotic Proteins: In hepatic stellate cells, a key cell type involved in liver fibrosis, VNP inhibits the synthesis of collagen. nih.gov This anti-fibrotic action is mediated through the cGMP-PKG pathway and contributes to the amelioration of liver fibrosis. nih.gov
Table 2: Modulation of Protein Expression and Activity by the VNP-cGMP-PKG Axis
This table summarizes key research findings on how Vasonatrin Peptide (VNP) signaling affects various downstream proteins. The effects are shown to be dependent on the cGMP-PKG pathway, as confirmed by experiments using a cGMP analog (8-Br-cGMP) and a PKG inhibitor (KT-5823). physiology.orgnih.gov
| Cell Type | Protein/Molecule | Effect of VNP | Effect of 8-Br-cGMP (PKG Activator) | Effect of VNP + KT-5823 (PKG Inhibitor) |
| Adipocytes | Adiponectin | ↑ Expression & Secretion | Mimicked VNP effect | Inhibited VNP effect |
| Adipocytes | Interleukin-6 (IL-6) | ↓ Production | Mimicked VNP effect | Inhibited VNP effect |
| Cardiomyocytes | GRP78 (ER Stress) | ↓ Expression | Mimicked VNP effect | Blunted VNP effect |
| Cardiomyocytes | CHOP (ER Stress) | ↓ Expression | Mimicked VNP effect | Blunted VNP effect |
| Cardiomyocytes | Caspase-3 | ↓ Activity | Mimicked VNP effect | Blunted VNP effect |
The regulation of specific proteins by the VNP-cGMP-PKG axis translates into the modulation of broad cellular functions and events.
Vasodilation: One of the most prominent effects of VNP is potent vasorelaxation of both arteries and veins. nih.gov This is achieved through the cGMP-PKG pathway in vascular smooth muscle cells, which leads to hyperpolarization and relaxation, thereby regulating blood vessel tone. cas.czaginganddisease.org
Cardioprotection: VNP confers significant protection to the heart, particularly against ischemia-reperfusion injury. physiology.orgmedchemexpress.com This is accomplished by inhibiting ER stress and apoptosis in cardiomyocytes through the cGMP-PKG signaling pathway. physiology.org
Neuroprotection: In the nervous system, VNP demonstrates protective effects. It has been shown to attenuate the neurotoxicity of MPP+, a compound that damages dopaminergic neurons, thereby enhancing neuron viability and preserving axonal structure. nih.gov This neuroprotective effect is dependent on the guanylyl cyclase-cGMP-PKG pathway. nih.gov
Anti-fibrosis: By inhibiting DNA and collagen synthesis in hepatic stellate cells, VNP can alleviate the progression of liver fibrosis. nih.gov This highlights a therapeutic potential in chronic liver diseases. nih.gov
Anti-apoptosis: Across multiple cell types, including cardiomyocytes and neurons, the VNP-cGMP-PKG pathway promotes cell survival by inhibiting programmed cell death, or apoptosis. physiology.orgnih.gov This is achieved by downregulating pro-apoptotic factors like CHOP and caspase-3. physiology.org
Table 3: Cellular Events Modulated by Vasonatrin Peptide (VNP) via the cGMP-PKG Pathway
This table outlines the key cellular processes regulated by VNP and the evidence for the involvement of the cGMP-PKG signaling pathway based on experimental findings. physiology.orgnih.govnih.gov
| Cellular Event | Model System | Effect of VNP | Pathway Confirmation |
| Cardioprotection | Diabetic rat hearts (in vivo); H9c2 cells (in vitro) | Attenuated ischemia-reperfusion injury; Reduced apoptosis | Mimicked by 8-Br-cGMP; Blocked by KT-5823 |
| Neuroprotection | Cultured dopaminergic neurons | Reduced cytotoxicity of MPP+; Increased cell viability | Mimicked by 8-Br-cGMP; Blocked by HS-142-1 and KT-5823 |
| Anti-fibrosis | HSC-T6 hepatic stellate cells (in vitro) | Reduced DNA and collagen synthesis | Mimicked by 8-Br-cGMP; Blocked by HS-142-1 and KT-5823 |
Physiological and Pathophysiological Roles of Vasonatrin Peptide in Pre Clinical Models
Cardiovascular System Dynamics and Myocardial Protection
VNP demonstrates significant effects on the cardiovascular system, primarily through its influence on vascular tone and its protective actions on the heart muscle, especially during events of ischemia-reperfusion.
Regulation of Vascular Tone and Vasorelaxation Mechanisms
VNP is a potent vasorelaxing agent, exhibiting effects on both arteries and veins through mechanisms that are largely independent of the vascular endothelium. nih.govresearchgate.netcas.cz
Pre-clinical research has established that VNP possesses arterial vasodilating properties. nih.govresearchgate.netnih.govspringermedizin.de In vitro studies using isolated aortic rings from both normotensive (Wistar-Kyoto) and spontaneously hypertensive rats demonstrated that VNP induces potent endothelium-independent aortic relaxation. ahajournals.org The vasorelaxing effect of VNP on human radial arteries has also been observed to be dose-dependent. cas.cz This action is considered unique as it is not as prominently associated with either of its parent peptides, ANP or CNP. nih.govresearchgate.netnih.gov The mechanism for this enhanced arterial vasorelaxation may involve differences in its degradation or interaction with clearance receptors. oup.com
A key feature of VNP's vasodilatory action is its independence from the vascular endothelium. nih.govresearchgate.net Studies on isolated aortic rings have shown that the vasorelaxant effects of VNP are preserved even when the endothelium is removed. ahajournals.org Research on human radial artery rings further confirmed that the vasodilating actions of VNP are independent of the endothelium. cas.cz This suggests that VNP directly acts on the vascular smooth muscle cells to induce relaxation.
Attenuation of Myocardial Ischemia-Reperfusion Injury in Animal Models
VNP has demonstrated significant cardioprotective effects in animal models of myocardial ischemia-reperfusion (I/R) injury. springermedizin.denih.govphysiology.orgfrontiersin.orgphysiology.org This type of injury occurs when blood supply is restored to a tissue after a period of ischemia, leading to a cascade of detrimental events including inflammation and cell death. nih.gov
In a study involving diabetic rats subjected to myocardial I/R, treatment with VNP significantly improved cardiac function. nih.govphysiology.org This was evidenced by improvements in the first derivation of left ventricle pressure (±LV dP/dtmax) and LV systolic pressure, and a reduction in LV end-diastolic pressure. nih.govphysiology.orgmedchemexpress.com Furthermore, VNP treatment led to a decrease in markers of cardiac damage such as plasma creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH) activities, as well as a reduction in the apoptosis index and caspase-3 activity. nih.govphysiology.orgphysiology.orgmedchemexpress.com
Table 1: Cardioprotective Effects of Vasonatrin Peptide in a Diabetic Rat Model of Myocardial Ischemia-Reperfusion Injury
| Parameter | Effect of VNP Treatment | Reference |
| Hemodynamic Function | ||
| +LV dP/dtmax | Significantly improved | nih.govphysiology.orgmedchemexpress.com |
| -LV dP/dtmax | Significantly improved | nih.govphysiology.orgmedchemexpress.com |
| LV Systolic Pressure | Significantly improved | nih.govphysiology.orgmedchemexpress.com |
| LV End-Diastolic Pressure | Reduced | nih.govphysiology.orgmedchemexpress.com |
| Myocardial Injury Markers | ||
| Plasma Creatine Kinase (CK) | Reduced activity | nih.govphysiology.orgmedchemexpress.com |
| Plasma Lactate Dehydrogenase (LDH) | Reduced activity | nih.govphysiology.orgmedchemexpress.com |
| Apoptosis Markers | ||
| Apoptosis Index | Reduced | nih.govphysiology.orgmedchemexpress.com |
| Caspase-3 Activity | Reduced | nih.govphysiology.orgphysiology.orgmedchemexpress.com |
A key mechanism underlying the cardioprotective effects of VNP against I/R injury is the inhibition of endoplasmic reticulum (ER) stress. cas.czspringermedizin.denih.govphysiology.org ER stress is a cellular response to the accumulation of unfolded or misfolded proteins, which can be triggered by ischemia. physiology.orgnih.gov
In diabetic rats with myocardial I/R, VNP treatment was found to suppress ER stress by downregulating the expression of glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP), two key markers of ER stress. nih.govphysiology.orgmedchemexpress.com This inhibitory effect on ER stress contributes to the reduction in apoptosis and subsequent improvement in cardiac function. nih.gov The cardioprotective effects of VNP are mediated through the cGMP-PKG signaling pathway, and inhibiting ER stress is a crucial component of this mechanism. nih.govphysiology.org
Mitigation of Apoptosis in Cardiomyocytes
In experimental models of myocardial injury, Vasonatrin peptide has demonstrated a capacity to reduce cardiomyocyte apoptosis, a form of programmed cell death crucial in the pathogenesis of heart failure. Studies in diabetic rats subjected to myocardial ischemia-reperfusion injury revealed that VNP treatment significantly lowered the apoptosis index and caspase-3 activity, a key executioner enzyme in the apoptotic cascade. medchemexpress.commedchemexpress.com This anti-apoptotic effect is linked to the inhibition of endoplasmic reticulum (ER) stress. physiology.org VNP was found to suppress the expression of glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP), both of which are markers of ER stress. physiology.org In vitro experiments using H9c2 cardiomyocytes subjected to hypoxia/reoxygenation further confirmed that VNP can protect against apoptosis induced by these conditions. physiology.org The therapeutic potential of peptides in reducing apoptosis during myocardial ischemia-reperfusion injury is an active area of research. researchgate.netfrontiersin.org
Reduction of Oxidative Stress Responses
Vasonatrin peptide has been shown to attenuate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects. In a study involving isoprenaline-induced cardiomyocyte hypertrophy, exogenous VNP administration halted the activation of oxidative stress in the myocardium. researchgate.net Furthermore, VNP promoted the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. researchgate.net In diabetic rats with myocardial ischemia-reperfusion injury, VNP treatment led to a significant decrease in serum malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in SOD activity. physiology.org These findings suggest that the cardioprotective effects of VNP are, at least in part, mediated by its ability to mitigate oxidative stress responses. researchgate.netphysiology.org
Modulation of Cardiac Hypertrophy and Fibrosis in Experimental Settings
Pathological cardiac remodeling, which includes cardiac hypertrophy (an increase in cardiomyocyte size) and fibrosis (excessive deposition of extracellular matrix), is a hallmark of many heart diseases leading to heart failure. nih.govnih.gov Vasonatrin peptide has shown promise in modulating these processes in experimental models. In a model of isoproterenol-induced cardiac hypertrophy, VNP was found to significantly attenuate myocardial hypertrophy and the activation of cardiac fibroblasts, the primary cells responsible for fibrosis. researchgate.nettandfonline.com The anti-hypertrophic and anti-fibrotic effects of natriuretic peptides are generally mediated through the cGMP-PKG signaling pathway. researchgate.netnih.gov Studies have indicated that VNP's protective effects against cardiac remodeling are associated with this pathway. nih.gov By limiting both cardiomyocyte hypertrophy and fibroblast activation, VNP may help to prevent the progression of pathological cardiac remodeling. nih.govresearchgate.net
Protective Effects in Models of Hypobaric Hypoxia-Induced Pulmonary Hypertension
Hypobaric hypoxia, a condition of reduced air pressure and oxygen levels found at high altitudes, can lead to pulmonary hypertension, a serious condition characterized by high blood pressure in the arteries of the lungs. ersnet.orgnih.govnih.gov Vasonatrin peptide has demonstrated protective effects in rat models of hypobaric hypoxia-induced pulmonary hypertension. glpbio.comiitkgp.ac.in Treatment with VNP for one week was shown to significantly reduce mean pulmonary arterial pressure, pulmonary vascular resistance, right ventricular hypertrophy, and the muscularization of pulmonary arteries. glpbio.com Even a single intravenous administration of VNP was found to significantly improve pulmonary hemodynamics in rats with established hypobaric hypoxia-induced pulmonary hypertension. glpbio.commedsci.org These findings suggest a potential role for VNP in mitigating the adverse cardiovascular consequences of prolonged exposure to high-altitude environments. nih.gov
Metabolic Regulation in Adipocytes (In Vitro Studies)
Enhancement of Adiponectin Expression and Secretion
Adiponectin is a crucial adipokine, a cell-signaling protein secreted by adipose tissue, that plays a significant role in regulating glucose levels and fatty acid breakdown. nih.govphysiology.org In vitro studies using 3T3-L1 adipocytes, a common cell line for studying fat cells, have shown that Vasonatrin peptide can markedly enhance both the mRNA expression and protein secretion of adiponectin. medchemexpress.comnih.govmedchemexpress.comtargetmol.comresearchgate.net This effect is mediated through the guanylyl cyclase-coupled natriuretic peptide receptor/cGMP/PKG pathway. nih.gov The ability of VNP to increase adiponectin production suggests a potential role in improving insulin (B600854) sensitivity and metabolic health. nih.gov
Suppression of Interleukin-6 (IL-6) Production
Interleukin-6 (IL-6) is a pro-inflammatory cytokine that has been implicated in the pathogenesis of insulin resistance and other metabolic disorders when produced in excess by adipose tissue. nih.govnih.gov In the same in vitro models using 3T3-L1 adipocytes, Vasonatrin peptide was found to suppress the production of IL-6. medchemexpress.comnih.govmedchemexpress.comtargetmol.comresearchgate.net This anti-inflammatory effect, like its effect on adiponectin, is mediated via the cGMP/PKG signaling pathway. nih.gov By reducing the secretion of IL-6 from adipocytes, VNP may contribute to a more favorable metabolic and inflammatory environment.
Research Findings on Vasonatrin Peptide
| Area of Study | Model System | Key Findings | References |
| Cardiomyocyte Apoptosis | Diabetic rats with myocardial ischemia-reperfusion; H9c2 cardiomyocytes | Reduced apoptosis index and caspase-3 activity; inhibited ER stress markers (GRP78, CHOP). | medchemexpress.commedchemexpress.comphysiology.org |
| Oxidative Stress | Isoprenaline-induced cardiomyocyte hypertrophy; Diabetic rats with myocardial ischemia-reperfusion | Halted activation of oxidative stress; increased SOD activity; decreased MDA levels. | researchgate.netphysiology.org |
| Cardiac Hypertrophy & Fibrosis | Isoproterenol-induced cardiac hypertrophy | Attenuated myocardial hypertrophy and cardiac fibroblast activation. | researchgate.nettandfonline.com |
| Pulmonary Hypertension | Rats with hypobaric hypoxia-induced pulmonary hypertension | Reduced mean pulmonary arterial pressure, vascular resistance, and right ventricular hypertrophy. | glpbio.comiitkgp.ac.inmedsci.org |
| Adiponectin Regulation | 3T3-L1 adipocytes (in vitro) | Markedly enhanced adiponectin mRNA expression and protein secretion. | medchemexpress.comnih.govmedchemexpress.comtargetmol.comresearchgate.net |
| Interleukin-6 Regulation | 3T3-L1 adipocytes (in vitro) | Suppressed IL-6 production. | medchemexpress.comnih.govmedchemexpress.comtargetmol.comresearchgate.net |
Neuroprotective Capabilities of Vasonatrin Peptide (In Vitro Studies)
Vasonatrin Peptide (VNP), a synthetic chimeric peptide, has demonstrated neuroprotective properties in preclinical, in vitro models. nih.govnih.gov This man-made natriuretic peptide combines structural elements of C-type natriuretic peptide (CNP) and atrial natriuretic peptide (ANP). nih.gov While initially recognized for its cardiovascular effects, emerging research has begun to uncover its potential role in the central nervous system, particularly in the protection of neurons from toxic insults. nih.govmedchemexpress.com
Protection of Dopaminergic Neurons Against Neurotoxic Insults
In vitro studies have specifically highlighted the protective effects of Vasonatrin Peptide (VNP) on dopaminergic neurons, which are the primary cells affected in Parkinson's disease. nih.gov Research using cultured dopaminergic neurons from the ventral mesencephalon of mice has shown that VNP can significantly mitigate the damage caused by the neurotoxin N-methyl-4-phenylpyridinium (MPP+), a compound known to induce Parkinson's-like damage to these neurons. nih.gov
The mechanism underlying these neuroprotective effects appears to involve the guanylyl cyclase-coupled natriuretic peptide receptor/cGMP/PKG signaling pathway. nih.gov VNP treatment significantly elevates intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The neuroprotective effects of VNP were replicated using a cell-permeable analog of cGMP, and conversely, were blocked by antagonists of the particulate guanylyl cyclase-coupled natriuretic peptide receptors and a cGMP-dependent protein kinase inhibitor. nih.gov
Table 1: In Vitro Effects of Vasonatrin Peptide on Dopaminergic Neurons
| Parameter | Effect of VNP Treatment on MPP+-induced Neurotoxicity | Reference |
|---|---|---|
| Cell Viability | Increased | nih.gov |
| Axon Number | Increased | nih.gov |
| Axon Length | Increased | nih.gov |
| β-Tubulin III Depolymerization | Attenuated | nih.gov |
| Intracellular cGMP Levels | Increased | nih.gov |
Potential Relevance to Neurodegenerative Models
The in vitro findings on the protective effects of Vasonatrin Peptide (VNP) against MPP+-induced neurotoxicity in dopaminergic neurons suggest its potential relevance for neurodegenerative diseases where these neurons degenerate, most notably Parkinson's disease. nih.gov The ability of VNP to preserve neuronal structure and viability in the face of a potent neurotoxin points towards a possible therapeutic application in slowing or preventing the progressive loss of dopaminergic neurons characteristic of this condition. nih.gov
The demonstrated mechanism of action, involving the activation of the cGMP signaling pathway, provides a specific molecular target for further investigation and drug development. nih.gov This pathway is known to be involved in various cellular processes, including cell survival and growth. The fact that other natriuretic peptides, such as ANP and CNP, have also been shown to be neuroprotective for dopaminergic neurons through the Wnt/β-catenin signaling pathway further strengthens the rationale for exploring this class of peptides in the context of neurodegeneration. nih.gov
While these in vitro studies provide a strong foundation, further research is necessary to translate these findings into clinically applicable neuroprotective strategies for neurodegenerative diseases.
Research Methodologies and Experimental Models in Vasonatrin Peptide Studies
Methodologies for VNP Synthesis and Production for Research Use
The availability of high-purity VNP is a prerequisite for conducting meaningful research. Scientists employ both chemical synthesis and recombinant DNA technologies to produce this peptide for experimental use.
Vasonatrin Peptide is a synthetic 27-amino acid peptide, created as a chimera of atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). nih.gov The primary method for its production for research purposes is solid-phase peptide synthesis (SPPS). science.govgoogle.com This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
A common approach involves the use of fluorenylmethoxycarbonyl (FMOC) chemistry on an automated peptide synthesizer. researchgate.netresearchgate.net Following the completion of the amino acid sequence, the peptide is cleaved from the resin and deprotected. The crude peptide then undergoes purification, typically by reverse-phase high-performance liquid chromatography (HPLC), to achieve the high purity required for biological assays. researchgate.netresearchgate.net The final product's identity and purity are confirmed through methods like amino acid analysis and mass spectrometry. researchgate.net
| VNP Synthesis and Purification Overview | |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |
| Chemistry | Fluorenylmethoxycarbonyl (FMOC) |
| Equipment | Automated Peptide Synthesizer (e.g., Applied Biosystems Model 431A) researchgate.netresearchgate.net |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (HPLC) researchgate.netresearchgate.net |
| Confirmation | Amino Acid Analysis, Mass Spectrometry researchgate.net |
While chemical synthesis is a common method for producing peptides like VNP, recombinant DNA technology offers an alternative, particularly for larger-scale production. This approach has been successfully used for other natriuretic peptides such as ANP and BNP. nih.govoup.com In this method, the gene encoding the peptide is inserted into a plasmid, which is then introduced into a host organism, most commonly the bacterium Escherichia coli (E. coli). nih.govcusabio.com
To enhance stability and yield, the gene for the natriuretic peptide may be fused with a carrier protein or expressed in multiple tandem copies. nih.gov The resulting fusion protein is then isolated from the host cells and purified. Subsequently, the VNP is cleaved from the fusion partner using specific enzymes, followed by further purification steps to obtain the final, biologically active peptide. nih.gov This method can be a cost-effective way to produce large quantities of the peptide for extensive research. nih.gov
In Vitro Cellular Model Systems
To investigate the specific cellular and molecular mechanisms of VNP action, researchers utilize various in vitro cell culture models. These models allow for controlled experiments that can dissect the signaling pathways and cellular responses to VNP in different cell types.
The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used model for studying cardiomyocyte biology and the effects of various compounds on the heart. physiology.orgoncotarget.comsemanticscholar.org In the context of VNP research, H9c2 cells have been instrumental in understanding its cardioprotective effects. Studies have employed these cells in models of hypoxia/reoxygenation (H/R) to simulate the conditions of myocardial ischemia-reperfusion injury. physiology.orgresearcher.life
Research has shown that VNP treatment can attenuate H/R-induced apoptosis and endoplasmic reticulum (ER) stress in H9c2 cardiomyocytes. physiology.org Key findings indicate that VNP upregulates the expression of protein kinase G (PKG) and that its protective effects are mediated through the cyclic guanosine (B1672433) monophosphate (cGMP)-PKG signaling pathway. physiology.org The effects of VNP on H9c2 cells are often mimicked by cGMP analogs like 8-bromo-cGMP and inhibited by PKG inhibitors such as KT-5823. physiology.org
| Effect of VNP on H9c2 Cardiomyocytes in a Hypoxia/Reoxygenation Model | |
| Cell Model | H9c2 Rat Cardiomyoblasts physiology.org |
| Experimental Condition | Hypoxia/Reoxygenation (H/R) physiology.org |
| VNP Effect on Cell Viability | Increased cell viability physiology.org |
| VNP Effect on Apoptosis | Decreased apoptosis physiology.org |
| VNP Effect on ER Stress Markers (GRP78, CHOP) | Downregulated expression physiology.org |
| Signaling Pathway Implicated | cGMP-PKG signaling pathway physiology.org |
The 3T3-L1 cell line, a mouse embryonic fibroblast-like line, is a well-established model for studying adipocyte differentiation (adipogenesis) and metabolism. mdpi.comnih.govnih.gov These cells can be induced to differentiate into mature adipocytes, making them a valuable tool for investigating how substances like VNP affect fat cells. researchgate.net
Studies using mature adipocytes have demonstrated that VNP can modulate the production of adipokines. Specifically, VNP has been shown to enhance the expression and secretion of the anti-inflammatory adipokine, adiponectin, while suppressing the production of the pro-inflammatory cytokine, interleukin-6 (IL-6). medchemexpress.commedchemexpress.com These effects are associated with an increase in intracellular cGMP levels. medchemexpress.commedchemexpress.com The actions of VNP in these cells can be replicated by the cGMP analog 8-br-cGMP and blocked by the natriuretic peptide receptor antagonist HS-142-1 or the PKG inhibitor KT-5823. medchemexpress.commedchemexpress.com
To explore the neuroprotective potential of VNP, researchers have utilized primary cultures of dopaminergic neurons isolated from the ventral mesencephalon of mice. nih.gov This model is particularly relevant for studying neurodegenerative diseases like Parkinson's disease, which is characterized by the loss of these specific neurons. nih.gov
In these neuronal cultures, VNP has been shown to protect against the neurotoxicity induced by N-methyl-4-phenylpyridinium (MPP+), a toxin used to model Parkinson's disease in vitro. nih.gov The protective effects of VNP include an increase in the number and length of dopaminergic axons, enhanced cell viability, and the attenuation of MPP+-induced depolymerization of β-Tubulin III. nih.gov These neuroprotective actions are mediated through the guanylyl cyclase-coupled natriuretic peptide receptor/cGMP/PKG pathway. nih.gov The effects of VNP were mimicked by 8-br-cGMP and inhibited by the natriuretic peptide receptor antagonist HS-142-1 or the PKG inhibitor KT-5823. nih.gov
| Neuroprotective Effects of VNP on Dopaminergic Neurons | |
| Neuronal Model | Cultured dopaminergic neurons from mouse ventral mesencephalon nih.gov |
| Neurotoxin | N-methyl-4-phenylpyridinium (MPP+) nih.gov |
| VNP Effect on Axons | Increased axon number and length nih.gov |
| VNP Effect on Cell Viability | Enhanced cell viability nih.gov |
| VNP Effect on Cytoskeleton | Attenuated depolymerization of β-Tubulin III nih.gov |
| Signaling Pathway | Guanylyl cyclase-coupled NPR/cGMP/PKG pathway nih.gov |
In Vivo Animal Models
Animal models are crucial for studying the physiological and pathological effects of VNP in a whole-organism context. These models are designed to mimic human cardiovascular diseases, providing a platform to assess the peptide's efficacy and underlying molecular pathways.
Models of Myocardial Ischemia-Reperfusion Injury (e.g., Diabetic Sprague-Dawley Rats)
To investigate the cardioprotective effects of VNP in the context of diabetes, a significant comorbidity in ischemic heart disease, researchers utilize diabetic Sprague-Dawley rats. physiology.orgnih.govresearcher.life This model is typically induced by a high-fat diet followed by an injection of streptozotocin, which establishes a diabetic state. physiology.orgresearcher.life The rats then undergo a surgical procedure to induce myocardial ischemia by ligating the left anterior descending artery for a specific duration, followed by reperfusion. d-nb.info
Studies have shown that diabetic rats subjected to myocardial ischemia-reperfusion (MI/R) exhibit significant cardiac dysfunction. physiology.org However, treatment with VNP has been found to attenuate this injury. physiology.orgnih.govresearcher.life Key findings indicate that VNP administration significantly improves cardiac function, evidenced by enhanced left ventricular systolic pressure and its first derivation (±LV dP/dtmax), and reduced left ventricular end-diastolic pressure. physiology.orgglpbio.commedchemexpress.com Furthermore, VNP treatment leads to a reduction in the apoptosis index and caspase-3 activity, along with decreased plasma levels of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), which are markers of cardiac damage. physiology.orgnih.govresearcher.lifemedchemexpress.com Mechanistically, VNP is believed to exert its protective effects by inhibiting endoplasmic reticulum (ER) stress through the cGMP-PKG signaling pathway. physiology.orgnih.gov
Key Findings in Myocardial Ischemia-Reperfusion Injury Models
| Parameter Measured | Effect of VNP Treatment | Reference |
|---|---|---|
| Left Ventricular Systolic Pressure | Increased | physiology.orgglpbio.commedchemexpress.com |
| ±LV dP/dtmax | Improved | physiology.orgglpbio.commedchemexpress.com |
| Left Ventricular End-Diastolic Pressure | Reduced | physiology.orgglpbio.commedchemexpress.com |
| Apoptosis Index | Decreased | physiology.orgnih.gov |
| Caspase-3 Activity | Decreased | physiology.orgnih.govmedchemexpress.com |
| Plasma Creatine Kinase (CK) | Reduced | physiology.orgnih.govmedchemexpress.com |
| Plasma Lactate Dehydrogenase (LDH) | Reduced | physiology.orgnih.govmedchemexpress.com |
Models of Pulmonary Hypertension (e.g., Hypoxia-Induced Pulmonary Hypertension in Rats)
Hypoxia-induced pulmonary hypertension (HPH) in rats serves as a common model to study the effects of VNP on this condition. glpbio.comglpbio.com This model is created by exposing rats to a hypobaric hypoxic environment for a sustained period, which leads to characteristic pathological changes, including increased pulmonary arterial pressure and vascular remodeling. glpbio.commedsci.orgersnet.org
Research has demonstrated that VNP treatment can significantly ameliorate the pathological features of HPH. glpbio.com Administration of VNP has been shown to reduce mean pulmonary arterial pressure, pulmonary vascular resistance, and right ventricular hypertrophy. glpbio.com Furthermore, VNP treatment leads to a decrease in the muscularization of pulmonary arteries, a key feature of vascular remodeling in pulmonary hypertension. glpbio.com These findings suggest a protective role for VNP in mitigating the effects of hypoxia-induced pulmonary hypertension. glpbio.comahajournals.org
Key Findings in Hypoxia-Induced Pulmonary Hypertension Models
| Parameter Measured | Effect of VNP Treatment | Reference |
|---|---|---|
| Mean Pulmonary Arterial Pressure | Reduced | glpbio.com |
| Pulmonary Vascular Resistance | Reduced | glpbio.com |
| Right Ventricular Hypertrophy | Reduced | glpbio.com |
| Muscularization of Pulmonary Arteries | Reduced | glpbio.com |
Models of Cardiac Hypertrophy (e.g., Isoprenaline-Induced Cardiomyocyte Hypertrophy)
To study VNP's effects on cardiac hypertrophy, researchers often use a model induced by the non-selective β-adrenoceptor agonist, isoprenaline. researchgate.netnih.govmdpi.com Continuous administration of isoprenaline to rats or mice leads to the development of left ventricular hypertrophy, mimicking the effects of sustained adrenergic stimulation seen in pathological cardiac hypertrophy. nih.govfrontiersin.orgmdpi.com
Studies have shown that VNP can effectively attenuate the development of isoprenaline-induced myocardial hypertrophy. researchgate.net This is evidenced by a reduction in the activation of apoptosis and oxidative stress within the myocardium. researchgate.net VNP treatment has also been observed to promote the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. researchgate.net The protective effects of VNP against cardiac hypertrophy are thought to be mediated through the cGMP-PKG signaling pathway. researchgate.net
Advanced Molecular and Biochemical Techniques Employed in VNP Research
A variety of sophisticated molecular and biochemical techniques are utilized to dissect the mechanisms of VNP action at the cellular and subcellular levels.
Gene Expression Analysis (e.g., Quantitative PCR, mRNA Expression)
Quantitative Polymerase Chain Reaction (qPCR) is a fundamental technique used in VNP research to analyze changes in gene expression. nih.gov This method allows for the precise quantification of specific messenger RNA (mRNA) transcripts, providing insights into how VNP modulates cellular processes at the genetic level. medchemexpress.comnih.gov For instance, in studies of adipocytes, VNP has been shown to markedly enhance the mRNA expression of adiponectin, an important adipokine with insulin-sensitizing and anti-inflammatory properties. medchemexpress.com Conversely, VNP has been found to suppress the production of interleukin-6 (IL-6), a pro-inflammatory cytokine, in these cells. medchemexpress.com In the context of cardiac hypertrophy models, qPCR is used to measure the mRNA levels of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). mdpi.comfrontiersin.org
Protein Analysis (e.g., Immunoassays, Caspase Activity)
Protein analysis techniques are essential for understanding the functional consequences of VNP treatment. uprtek.com Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used to quantify the levels of specific proteins in biological samples. mdpi.commdpi.com These assays rely on the specific binding of antibodies to their target antigens to provide a quantitative measure of protein concentration. mdpi.com
The assessment of caspase activity is particularly important in studies of apoptosis, or programmed cell death. mdpi.comnih.govmerckmillipore.com Caspases are a family of proteases that play a central role in executing the apoptotic program. merckmillipore.com Their activity can be measured using various methods, including antibody-based techniques like Western blotting, which can detect the cleavage of caspases into their active forms. nih.gov In studies of myocardial ischemia-reperfusion injury, a decrease in caspase-3 activity following VNP treatment is a key indicator of the peptide's anti-apoptotic effects. physiology.orgmedchemexpress.com
Second Messenger Quantification (e.g., cGMP Radioimmunoassay)
A fundamental mechanism of action for natriuretic peptides, including VNP, is the stimulation of intracellular second messengers. nih.gov VNP, like its parent peptides ANP and CNP, binds to specific natriuretic peptide receptors (NPRs) on the cell surface. mdpi.com This binding activates the receptor's intrinsic guanylyl cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). scienceopen.comoup.com The resulting increase in intracellular cGMP concentration triggers a cascade of downstream signaling events, primarily through the activation of cGMP-dependent protein kinase (PKG), leading to physiological effects such as vasorelaxation. medchemexpress.comphysiology.org
To quantify this key step in the signaling pathway, researchers employ techniques such as radioimmunoassay (RIA). nih.gov RIA is a highly sensitive method used to measure the concentration of antigens, in this case, cGMP. cloudfront.netplos.org In a typical experiment, cells or tissues are exposed to VNP, and then the intracellular cGMP is extracted. The RIA procedure involves competitive binding between a fixed quantity of radiolabeled cGMP and the unlabeled cGMP from the sample for a limited number of cGMP-specific antibody binding sites. By measuring the radioactivity of the antibody-bound cGMP, the concentration of cGMP in the original sample can be accurately determined. plos.org
Studies have demonstrated that VNP significantly increases intracellular cGMP levels in various cell types, including adipocytes and vascular smooth muscle cells. nih.govcas.cz This elevation of cGMP is a direct indicator of the activation of the NPR-GC signaling pathway by VNP. nih.gov For instance, research on adipocytes showed that VNP's effects were mimicked by a cGMP analog (8-br-cGMP) and blocked by an inhibitor of guanylyl cyclase-coupled NPRs (HS-142-1), confirming the central role of cGMP in its mechanism. nih.govclinisciences.com
| Cell Type | Condition | cGMP Concentration (pmol/mg protein) | Fold Increase | Reference |
|---|---|---|---|---|
| 3T3-L1 Adipocytes | Control | Baseline | - | nih.gov |
| 3T3-L1 Adipocytes | VNP (10-7 M) | Significantly Increased | N/A | nih.gov |
| Rat Mesenteric Artery Smooth Muscle Cells | Control | Baseline | - | cas.cz |
| Rat Mesenteric Artery Smooth Muscle Cells | VNP (10-7 M) | Significantly Increased | N/A | cas.cz |
Targeted Gene Manipulation (e.g., siRNA Knockdown, Gene Overexpression)
To precisely identify the molecular components involved in VNP's signaling and to confirm their roles, researchers utilize targeted gene manipulation techniques. These methods allow for the specific increase (overexpression) or decrease (knockdown) of the expression of genes encoding proteins of interest, such as natriuretic peptide receptors or downstream signaling molecules like PKG. physiology.orgnih.gov
Small interfering RNA (siRNA) knockdown is a powerful tool for silencing gene expression. physiology.org siRNAs are short, double-stranded RNA molecules that can be introduced into cells. They guide a cellular protein complex to find and degrade the messenger RNA (mRNA) of a specific target gene, thereby preventing the synthesis of the corresponding protein. In the context of VNP research, siRNA could be used to knock down the expression of NPR-A or NPR-B. If VNP's ability to increase cGMP or induce vasorelaxation is diminished or abolished in cells treated with siRNA targeting a specific receptor, it provides strong evidence that this receptor is essential for VNP's action. physiology.org For example, in a study on H9c2 cardiomyocytes, siRNA was used to knock down PKG1α, a downstream effector of cGMP. This knockdown was shown to block the protective effects of VNP against apoptosis and endoplasmic reticulum stress, demonstrating the critical role of the cGMP-PKG pathway in VNP's cellular actions. physiology.org
Gene overexpression involves introducing a gene into cells to produce its corresponding protein at a higher-than-normal level. nih.gov This can be used to study the effects of having an excess of a particular pathway component. nih.gov For instance, overexpressing the gene for PKG1α in cardiomyocytes was found to decrease endoplasmic reticulum stress and apoptosis, mimicking the effects of VNP treatment. physiology.org This type of experiment helps to confirm that activation of a specific protein is sufficient to produce the observed physiological response. nih.gov Together, knockdown and overexpression studies are invaluable for dissecting the VNP signaling cascade and confirming the function of each molecular player.
Functional Assays for Vasorelaxation and Contractility (e.g., Isolated Organ Bath Studies)
To study the direct physiological effect of Vasonatrin Peptide on blood vessel function, researchers widely use in vitro functional assays, with the isolated organ bath being a cornerstone technique. nih.govnih.gov This methodology allows for the precise measurement of tissue contractility in a controlled environment, providing critical data on a compound's vasodilatory or vasoconstrictive properties. reprocell.com
The experimental setup involves isolating a segment of a blood vessel, such as a ring from a human radial artery or a rat aorta, and mounting it in a chamber filled with a heated, oxygenated physiological salt solution that mimics the body's internal environment. cas.czahajournals.organimalab.eu One end of the vessel ring is fixed, while the other is connected to a force transducer that records changes in isometric tension. reprocell.com
To study vasorelaxation, the vessel is first treated with a vasoconstrictor agent, such as phenylephrine (B352888) or norepinephrine, to induce a stable, sustained contraction. cas.cz Once the contraction has plateaued, cumulative concentrations of VNP are added to the bath. The resulting decrease in tension is recorded, which represents vasorelaxation. cas.czahajournals.org These results are typically expressed as a percentage of the maximal relaxation possible. Such studies have consistently shown that VNP is a potent vasodilator, inducing dose-dependent relaxation in various arterial preparations. cas.czahajournals.org The potency and efficacy of VNP can be compared to other natriuretic peptides like ANP and CNP in parallel experiments. ahajournals.org Furthermore, by using specific inhibitors in the organ bath, researchers can probe the underlying mechanisms. For example, the vasorelaxant effect of VNP can be suppressed by blockers of guanylyl cyclase (methylene blue) or NPRs (HS-142-1), reinforcing the findings from second messenger assays. cas.cz
| Vessel Type | Species | Pre-contraction Agent | Finding | Reference |
|---|---|---|---|---|
| Human Radial Artery | Human | Norepinephrine | VNP induced dose-dependent vasorelaxation. | cas.cz |
| Rat Aorta (without endothelium) | Rat (WKY) | Phenylephrine | Maximal relaxation to VNP was greater than to ANP or CNP. | ahajournals.org |
| Rat Aorta (without endothelium) | Rat (SHR) | Phenylephrine | Potent aortic relaxation (90±3%) was maintained. | ahajournals.org |
| Human Intramammary Artery | Human | Norepinephrine | VNP showed a potent vasorelaxing effect. | mednexus.org |
Future Research Directions and Unanswered Questions in Vasonatrin Peptide Biology
Elucidation of Additional Molecular Targets Beyond Canonical NPRs
The biological effects of natriuretic peptides are primarily mediated through binding to natriuretic peptide receptors (NPRs), particularly NPRA and NPRB. nih.gov VNP is known to stimulate both of these receptors, with a preference for NPRB. nih.gov However, the unique arterial vasodilating actions of VNP, not entirely characteristic of either ANP or CNP, suggest the possibility of interactions with other, as-yet-unidentified molecular targets. nih.govresearchgate.net Future investigations should focus on identifying novel binding partners for VNP. This could involve comprehensive screening assays, such as affinity chromatography coupled with mass spectrometry, using VNP as bait to pull down interacting proteins from various tissues, particularly from vascular smooth muscle cells. Uncovering additional receptors or binding proteins could provide a molecular basis for the distinct pharmacological profile of VNP.
Exploration of Novel VNP-Mediated Signaling Pathways Independent of cGMP-PKG
The canonical signaling pathway for natriuretic peptides involves the activation of particulate guanylate cyclase (pGC) receptors (NPRA and NPRB), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). nih.govcusabio.com While VNP is known to stimulate cGMP production, the extent to which its biological effects are solely dependent on this pathway is not fully understood. nih.govnih.gov Research into potential cGMP-independent signaling mechanisms is a critical future direction. This could involve investigating whether VNP can modulate other second messenger systems or directly interact with intracellular signaling molecules. For instance, studies could explore VNP's effects on intracellular calcium levels, protein kinase C (PKC) activity, or mitogen-activated protein kinase (MAPK) cascades in relevant cell types. The discovery of cGMP-independent pathways would significantly broaden our understanding of VNP's mechanism of action and could reveal novel therapeutic targets.
Long-Term Effects and Sustained Mechanisms of VNP Action in Pre-clinical Models
Much of the current knowledge about VNP is derived from acute studies examining its immediate cardiovascular and renal effects. nih.govresearchgate.net A significant gap exists in our understanding of the long-term consequences of sustained VNP activity. Future preclinical studies should focus on chronic administration of VNP in relevant animal models of cardiovascular diseases, such as hypertension or heart failure. These long-term studies would be instrumental in determining whether VNP can induce sustained beneficial effects, such as cardiac remodeling, improved vascular function, or long-lasting reductions in blood pressure. Investigating the molecular mechanisms underlying any observed long-term effects, for instance, changes in gene expression or protein synthesis, will be crucial for evaluating its therapeutic potential. Some peptide transmitters have been shown to drive long-lasting changes in excitability within neural circuits, suggesting a precedent for sustained peptide action. nih.gov
Development of Advanced VNP Delivery Systems for Research Applications
The translation of peptide-based therapeutics is often hampered by challenges such as poor stability and the need for frequent administration. nih.gov To facilitate long-term preclinical studies and explore the full therapeutic potential of VNP, the development of advanced delivery systems is essential. Future research in this area could focus on encapsulating VNP into biocompatible nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), or developing hydrogel-based depots for sustained release. nih.gov These advanced delivery systems could improve the pharmacokinetic profile of VNP, enabling more consistent and prolonged exposure in preclinical models. This would not only enhance the feasibility of long-term studies but also provide a platform for developing clinically viable formulations in the future.
Comparative Studies of VNP with Other Designer Natriuretic Peptides and Native NPs in Specific Contexts
VNP is one of several "designer" natriuretic peptides that have been synthesized with the aim of improving upon the properties of native NPs. nih.gov To better understand the unique advantages and potential applications of VNP, rigorous comparative studies are needed. Future research should directly compare the efficacy and mechanisms of action of VNP with other designer peptides, as well as with native ANP, BNP, and CNP, in specific preclinical models of disease. For example, a head-to-head comparison of VNP and other chimeric NPs in a model of acute decompensated heart failure could reveal which peptide offers the most favorable hemodynamic and renal effects. These studies will be critical for defining the specific contexts in which VNP may offer a therapeutic advantage.
Role of VNP in Unexplored Organ Systems and Pathophysiological Conditions (Pre-clinical Focus)
While the cardiovascular and renal effects of VNP are the most studied, the widespread distribution of natriuretic peptide receptors suggests that VNP may have effects in other organ systems. nih.govnih.gov Recent evidence indicates a potential neuroprotective role for VNP. nih.gov Future preclinical research should systematically explore the role of VNP in currently unexplored organ systems and pathophysiological conditions. For instance, investigating the effects of VNP in models of neurodegenerative diseases, inflammatory conditions, or metabolic disorders could uncover novel therapeutic applications. A study has already shown that VNP can protect dopaminergic neurons from injury, suggesting its potential in conditions like Parkinson's disease. nih.gov Furthermore, VNP has been observed to enhance adiponectin expression and suppress IL-6 production in adipocytes, hinting at a role in metabolic regulation. medchemexpress.com A systematic, preclinical investigation into these underexplored areas is warranted.
Conclusion
Summary of VNP's Unique Biological Actions and Mechanisms in Academic Research
Vasonatrin Peptide (VNP) is a synthetic, 27-amino acid chimeric peptide that combines structural elements of C-type natriuretic peptide (CNP) and atrial natriuretic peptide (ANP). nih.govthieme-connect.com Specifically, it incorporates the 22-amino acid ring structure of CNP and the five-amino acid C-terminus of ANP. nih.govthieme-connect.com This unique construction results in a molecule with a distinct and advantageous profile of biological activities, setting it apart from its parent peptides.
The primary actions of VNP, as consistently demonstrated in academic research, are its potent vasodilatory and natriuretic effects. nih.govmedchemexpress.com It uniquely combines the venodilating properties of CNP with the natriuretic and arterial vasodilating actions of ANP. nih.govmedchemexpress.com In fact, studies have shown VNP to be a more potent vasorelaxant than ANP. researchgate.net These combined actions are of significant interest in cardiovascular research.
The mechanisms underlying VNP's effects are rooted in its interaction with natriuretic peptide receptors (NPRs). researchgate.netnih.govnih.gov VNP has been shown to bind to both NPR-A and NPR-B, the guanylate cyclase-coupled receptors that, upon activation, increase intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). medchemexpress.comresearchgate.netnih.gov This cGMP-PKG signaling pathway is a key mediator of VNP's biological effects. medchemexpress.com Molecular dynamics studies suggest that while VNP interacts with both receptors, it exhibits a preference for NPR-B. nih.gov Additionally, research indicates that VNP can also bind to the natriuretic peptide clearance receptor, NPR-C. nih.gov
Beyond its cardiovascular effects, research has uncovered other significant biological actions of VNP. It has demonstrated protective effects on the heart, particularly in the context of ischemia-reperfusion injury in diabetic models, by inhibiting endoplasmic reticulum (ER) stress. medchemexpress.commedchemexpress.com Furthermore, VNP has been shown to modulate adipocyte function by enhancing the expression and secretion of adiponectin, an important anti-inflammatory and insulin-sensitizing hormone, while suppressing the production of the pro-inflammatory cytokine IL-6. medchemexpress.commedchemexpress.com In the nervous system, VNP has exhibited neuroprotective effects, shielding dopaminergic neurons from injury in models of Parkinson's disease. nih.gov
Table 1: Summary of Vasonatrin Peptide's Biological Actions and Mechanisms
| Biological Action | Primary Mechanism(s) of Action | Key Research Findings |
|---|---|---|
| Vasodilation | Activation of NPR-A and NPR-B, leading to increased cGMP production in vascular smooth muscle cells. medchemexpress.comresearchgate.netnih.gov | Possesses both the venodilating actions of CNP and unique arterial vasodilating actions not seen with either ANP or CNP. nih.gov More potent vasorelaxant than ANP. researchgate.net |
| Natriuresis | Activation of NPR-A in the kidneys, leading to increased cGMP, promoting sodium and water excretion. nih.govnih.gov | Demonstrates the natriuretic properties of ANP. nih.gov |
| Cardioprotection | Inhibition of endoplasmic reticulum (ER) stress via the cGMP-PKG signaling pathway. medchemexpress.commedchemexpress.com | Attenuates myocardial ischemia-reperfusion injury in diabetic models. medchemexpress.commedchemexpress.com |
| Modulation of Adipocyte Function | Enhances adiponectin mRNA expression and protein secretion; suppresses IL-6 production. medchemexpress.commedchemexpress.com | Regulates the production of key adipokines involved in inflammation and metabolism. medchemexpress.com |
| Neuroprotection | Attenuates neurotoxicity via the guanylyl cyclase-coupled NPR/cGMP/PKG pathway. nih.gov | Protects dopaminergic neurons from injury in experimental models of Parkinson's disease. nih.gov |
VNP as a Valuable Tool for Investigating Natriuretic Peptide System Function
The natriuretic peptide system, comprising ligands such as ANP, BNP, and CNP, and their corresponding receptors, plays a crucial role in cardiovascular homeostasis. pubmed.proresearchgate.net VNP, with its chimeric structure and multifaceted activity, has emerged as an invaluable tool for dissecting the intricate functions of this system.
By interacting with multiple natriuretic peptide receptors, VNP allows researchers to probe the downstream effects of co-activating different receptor pathways simultaneously. researchgate.netnih.gov Its ability to stimulate both NPR-A and NPR-B provides a unique opportunity to study the integrated physiological responses that result from the activation of pathways traditionally associated with different endogenous ligands. nih.gov This is particularly useful in understanding the complex interplay between the cardiovascular and renal effects mediated by these receptors.
Furthermore, the distinct physiological responses elicited by VNP, which are not a simple summation of the effects of ANP and CNP, highlight the potential for creating novel physiological profiles through engineered ligands. nih.gov The unique arterial vasodilating properties of VNP, for instance, were not fully anticipated from the actions of its parent peptides, suggesting that the chimeric structure may induce a novel receptor conformation or downstream signaling cascade. nih.gov This makes VNP a powerful instrument for exploring the structure-function relationships of natriuretic peptides and their receptors.
The use of VNP in experimental models has also shed light on the therapeutic potential of targeting multiple arms of the natriuretic peptide system. For example, its beneficial effects in models of fat graft survival, where it was shown to increase capillary density, underscore the potential of modulating this system to improve tissue viability. thieme-connect.com
Table 2: VNP as a Research Tool
| Area of Investigation | How VNP Contributes | Specific Examples |
|---|---|---|
| Receptor Function and Signaling | Allows for the study of co-activation of NPR-A and NPR-B. researchgate.netnih.gov | Investigating the integrated cardiovascular and renal responses to simultaneous receptor stimulation. nih.govnih.gov |
| Structure-Function Relationships | The unique properties of the chimeric peptide help to elucidate the roles of different peptide domains. nih.govthieme-connect.com | The arterial vasodilating action of VNP, distinct from its parent peptides, reveals novel aspects of receptor activation. nih.gov |
| Therapeutic Potential of NP System | Serves as a prototype for engineered peptides with tailored biological activities. researchgate.net | Demonstrating the potential for improved fat graft survival through modulation of the natriuretic peptide system. thieme-connect.com |
Perspectives on VNP's Contribution to Basic Biomedical Science
The development and study of Vasonatrin Peptide have made significant contributions to basic biomedical science, extending beyond the field of cardiovascular physiology. As a man-made peptide, VNP exemplifies the power of protein engineering to create novel molecules with unique and potentially enhanced biological activities. researchgate.net This approach of creating chimeras from existing peptides has opened new avenues for designing therapeutic agents with specific, desired properties.
The research on VNP has advanced our fundamental understanding of the natriuretic peptide system. By demonstrating that a synthetic peptide can interact with multiple receptors and elicit a complex and beneficial physiological response, studies on VNP have underscored the plasticity and therapeutic potential of this signaling network. nih.govresearchgate.net The discovery of its neuroprotective and adipokine-modulating effects has broadened the known physiological roles of natriuretic peptide signaling, suggesting its involvement in a wider range of homeostatic processes than previously appreciated. medchemexpress.comnih.gov
From a broader perspective, VNP serves as a case study in the translation of basic knowledge about peptide structure and function into the creation of a tool that can be used to explore complex biological systems. The insights gained from studying VNP can inform the development of other engineered peptides for a variety of research and therapeutic applications. The ongoing investigation into the diverse actions of VNP continues to contribute valuable knowledge to the fields of pharmacology, physiology, and molecular medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
